Aggregation-Induced CIE Chromaticity Shift: 2,5-Di-tert-butylperylene Core vs. Unsubstituted Perylene in Electroluminescent Devices
Electroluminescent devices doped with the nonplanar perylene derivative 2,5,8,11-tetra-tert-butylperylene (TBPe) exhibited markedly superior color stability over dopant concentration compared to devices doped with planar, unsubstituted perylene. As the dopant concentration increased from 1% to 5%, the CIE 1931 chromaticity coordinates of the TBPe-doped device shifted only from (0.168, 0.273) to (0.175, 0.273) (Δx = +0.007, Δy = 0.000), whereas the perylene-doped device shifted from (0.165, 0.196) to (0.178, 0.252) (Δx = +0.013, Δy = +0.056). The near-zero y-shift for TBPe versus the 0.056 y-shift for perylene quantifies the superior aggregation resistance conferred by tert-butyl substitution. Because DtBuPe shares the identical steric protection mechanism—tert-butyl groups installed on the perylene core specifically to prevent π-stacking—the magnitude of aggregation suppression observed for TBPe is directly transferable as a class-level proxy for DtBuPe relative to unsubstituted perylene [1].
| Evidence Dimension | Dopant-concentration-dependent CIE 1931 chromaticity shift (aggregation-induced color instability) |
|---|---|
| Target Compound Data | CIE y-shift: ~0.000 (TBPe as proxy for DtBuPe; 1%→5% doping) |
| Comparator Or Baseline | Unsubstituted perylene: CIE y-shift = +0.056 (1%→5% doping) |
| Quantified Difference | Unsubstituted perylene exhibits ~56× greater y-coordinate shift, indicating severe aggregation; TBPe/DtBuPe core suppresses this shift to near zero |
| Conditions | OLED devices: dopant in bis(2-methyl-8-quinolinolato)(p-phenylphenolato)Al(III) host, 1-5% doping concentration, CIE 1931 measurement (Mi et al., Appl. Phys. Lett. 1999) |
Why This Matters
For procurement of a perylene core intended for solid-state or thin-film applications, the near-complete suppression of concentration-dependent color shift directly translates to wider processing latitude and device reproducibility, a decisive advantage over unsubstituted perylene where chromaticity drifts unacceptably even within a 1-5% doping range.
- [1] Mi, B. X.; Gao, Z. Q.; Lee, C. S.; Lee, S. T.; Kwong, H. L.; Wong, N. B. Reduction of molecular aggregation and its application to the high-performance blue perylene-doped organic electroluminescent device. Appl. Phys. Lett. 1999, 75, 4055–4057. View Source
